5-Bromo-2-(3-methoxyphenyl)-thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(3-methoxyphenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS/c1-13-8-4-2-3-7(5-8)10-12-6-9(11)14-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJLNQHTBGGHCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Derivatization and Structural Modifications of the 5 Bromo 2 3 Methoxyphenyl Thiazole Scaffold
Functionalization Strategies at the Bromine Position (C5)
The bromine atom at the C5 position of the thiazole (B1198619) ring is a key handle for a variety of functionalization reactions, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic substitution.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C5 position of 5-Bromo-2-(3-methoxyphenyl)-thiazole makes it an ideal substrate for such transformations.
Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for the formation of C-C bonds, involving the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For this compound, a Suzuki-Miyaura reaction with various aryl or heteroaryl boronic acids can introduce a wide range of substituents at the C5 position. The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order Ar-I > Ar-Br > Ar-OTf >> Ar-Cl, making the bromo-substituted thiazole a suitable substrate wikipedia.org. The reaction is tolerant of a wide variety of functional groups, allowing for the synthesis of diverse biaryl and heteroaryl-thiazole derivatives wikipedia.org.
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Aryl-2-(3-methoxyphenyl)-thiazole |
| This compound | Heteroarylboronic acid | PdCl₂(dppf) | Na₂CO₃ | 5-Heteroaryl-2-(3-methoxyphenyl)-thiazole |
Heck Coupling: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. This palladium-catalyzed reaction can be applied to this compound to introduce alkenyl groups at the C5 position. The reaction typically proceeds with high trans selectivity chem-station.com.
Sonogashira Coupling: This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. The Sonogashira coupling of this compound with various alkynes can be used to synthesize 5-alkynyl-thiazole derivatives. Copper-free conditions have also been developed for this transformation ekb.eg.
Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): This reaction allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. It provides a direct route to introduce primary or secondary amine functionalities at the C5 position of the thiazole ring. Efficient methods have been developed for the amination of five-membered heterocyclic bromides organic-chemistry.orgnih.gov.
Nucleophilic Substitution Reactions at C5
While palladium-catalyzed reactions are predominant, nucleophilic substitution at the C5 position of the thiazole ring is also a viable strategy, particularly with strong nucleophiles. The electron-deficient nature of the thiazole ring can facilitate such reactions. Halogenation of 2-aminothiazoles can produce 2-amino-5-halothiazoles, which can then undergo nucleophilic substitution where the halide is displaced by strong nucleophiles nih.gov.
| Reactant | Nucleophile | Conditions | Product |
| This compound | Thiol | Base | 5-Thioaryl-2-(3-methoxyphenyl)-thiazole |
| This compound | Amine | High Temperature | 5-Amino-2-(3-methoxyphenyl)-thiazole |
Modifications of the 3-Methoxyphenyl (B12655295) Substituent at C2
The 3-methoxyphenyl group at the C2 position offers several opportunities for structural modification, including alteration of the methoxy (B1213986) group and the introduction of additional substituents onto the phenyl ring.
Alteration of the Methoxy Group's Position or Chemical Nature
The methoxy group can be cleaved to a hydroxyl group, which can then be further functionalized.
O-Demethylation: The cleavage of the methyl ether to the corresponding phenol can be achieved using various reagents. Boron tribromide (BBr₃) is a powerful Lewis acid commonly used for this purpose, typically at low temperatures chem-station.comcommonorganicchemistry.com. Other reagents for ether cleavage include strong acids like HBr or HI libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com. The resulting hydroxyl group can then be alkylated, acylated, or used in other reactions to introduce a variety of functional groups.
Introduction of Additional Substituents on the Phenyl Ring
The phenyl ring of the 2-(3-methoxyphenyl) substituent can be further functionalized through electrophilic aromatic substitution or directed ortho-metalation.
Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-directing group in electrophilic aromatic substitution reactions. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts alkylation/acylation would be expected to introduce substituents at the positions ortho and para to the methoxy group (i.e., the 2-, 4-, and 6-positions of the phenyl ring) wikipedia.org. For example, nitration of anisole derivatives typically yields a mixture of ortho and para nitro isomers.
Directed ortho-Metalation (DoM): The methoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent ortho position by a strong base like n-butyllithium. The resulting aryllithium species can then react with various electrophiles to introduce substituents specifically at the ortho position to the methoxy group wikipedia.orgorganic-chemistry.orgscribd.combaranlab.org. This method offers high regioselectivity for the functionalization of the phenyl ring.
Exploration of the Thiazole C4 Position for Further Diversification
The C4 position of the thiazole ring represents another site for structural diversification, although it is generally less reactive than the C2 and C5 positions.
C-H Activation/Functionalization: Direct C-H activation at the C4 position of thiazoles can be achieved using transition metal catalysts. This strategy allows for the introduction of aryl or other groups without the need for pre-functionalization of the C4 position.
Lithiation and Subsequent Electrophilic Quench: While the C2 proton is the most acidic in the thiazole ring, deprotonation at the C4 position can be achieved under specific conditions, particularly if the C2 and C5 positions are blocked. For this compound, a metal-halogen exchange at the C5 position with an organolithium reagent could potentially be followed by trapping of an electrophile at the C4 position, although this would be a more complex transformation to control wikipedia.orgtcnj.edu. Alternatively, direct lithiation at the C4 position of a 2,5-disubstituted thiazole, though challenging, could provide a route to C4-functionalized derivatives.
Molecular Hybridization Strategies Incorporating the this compound Core
Molecular hybridization is a prominent strategy in medicinal chemistry that involves the covalent linking of two or more pharmacophores to create a single hybrid molecule with potentially enhanced biological activity, improved affinity and efficacy, or a modified selectivity profile. The this compound scaffold, possessing reactive sites and favorable physicochemical properties, is a promising candidate for the application of such strategies. The bromine atom at the 5-position, in particular, serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.
The primary goal of creating molecular hybrids with the this compound core is to explore new chemical space and develop novel therapeutic agents. By combining this thiazole moiety with other known bioactive heterocyclic systems, researchers can aim to modulate the pharmacological properties of the parent molecules and potentially achieve synergistic effects. Common heterocyclic moieties that are hybridized with thiazole scaffolds include pyrazoline, triazole, and coumarin (B35378), among others. These combinations have been shown to yield compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
For instance, the synthesis of thiazolyl-pyrazoline conjugates represents a well-established approach to molecular hybridization. This typically involves the reaction of a thiazole-containing intermediate with chalcones or other suitable precursors to construct the pyrazoline ring. The resulting hybrid molecules often exhibit enhanced biological profiles due to the combined pharmacophoric features of both the thiazole and pyrazoline rings.
Another common strategy is the incorporation of a triazole moiety. Triazoles are known for their ability to form hydrogen bonds and their metabolic stability, making them attractive partners for hybridization. The resulting thiazole-triazole hybrids have been investigated for various therapeutic applications.
While specific examples of molecular hybridization starting directly from this compound are not extensively documented in publicly available literature, the general principles of thiazole derivatization can be applied. The bromine atom at the 5-position can readily participate in Suzuki, Stille, or Sonogashira coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkynyl groups. These reactions provide a powerful tool for creating a diverse library of hybrid molecules.
The following table summarizes selected examples of molecular hybridization strategies applied to thiazole scaffolds, which could be analogously applied to the this compound core, along with the observed biological activities of the resulting hybrids.
| Hybrid Scaffold | Moieties Combined | Resulting Biological Activity |
| Thiazolyl-pyrazoline | Thiazole and Pyrazoline | Anticancer, Antifungal, Antibacterial |
| Thiazolyl-triazole | Thiazole and Triazole | Antimicrobial |
| Thiazolyl-coumarin | Thiazole and Coumarin | Antioxidant |
| Thiazolyl-benzothiazole | Thiazole and Benzothiazole | Anticancer |
| Thiazolyl-oxadiazole | Thiazole and Oxadiazole | Anticancer, Antibacterial, Antifungal |
Structure Activity Relationship Sar Studies of 5 Bromo 2 3 Methoxyphenyl Thiazole and Its Analogues
Elucidating the Role of Bromine at C5 in Modulating Biological Activity
The presence and nature of substituents at the C5 position of the thiazole (B1198619) ring are critical in determining the biological activity of 2-arylthiazole derivatives. The introduction of a bromine atom at this position, as seen in 5-bromo-2-(3-methoxyphenyl)-thiazole, can significantly impact the compound's physicochemical properties and its interaction with biological targets.
Halogen atoms, including bromine, are known to influence a molecule's lipophilicity, electronic character, and steric profile. The substitution of a hydrogen atom with a bromine atom at C5 can enhance the compound's ability to cross cell membranes and can introduce a potential site for halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding.
The following table presents data on the impact of C5 substitution on the biological activity of thiazole derivatives from various studies, which can help infer the potential role of the C5-bromo group in this compound.
| Compound/Analog | C5-Substituent | Biological Activity (Example) | Reference |
| 2-Amino-5-bromothiazole derivative | Bromo | Intermediate in the synthesis of a potent KPNB1 inhibitor with anticancer activity. nih.gov | nih.gov |
| Thiazole derivative with ethylidenehydrazine-1-carboximidamide head group | Varies | A nonpolar, hydrophobic moiety at position 2 and the specific head group at position 5 were beneficial for antibacterial activity. nih.gov | nih.gov |
| 5-(4-fluorophenyl)thiazol-2-yl) derivative | 4-fluorophenyl | Potent inhibitory effect on KPNB1 and anticancer activity. nih.gov | nih.gov |
Analyzing the Impact of the 3-Methoxyphenyl (B12655295) Group at C2 on Molecular Recognition
The methoxy (B1213986) group (-OCH3) is an electron-donating group that can influence the reactivity of the phenyl ring and participate in hydrogen bonding as a hydrogen bond acceptor. The position of the methoxy group on the phenyl ring is critical. The meta-position, as in the 3-methoxyphenyl group, places the methoxy group in a specific orientation that can be crucial for fitting into the binding pocket of a target protein.
Studies on various thiazole derivatives have highlighted the importance of the methoxy group. For example, in a series of benzenesulphonohydrazone derivatives, compounds with a methoxy group on the phenyl ring were found to have significant and selective cytotoxic effects against certain cancer cell lines. nih.gov Specifically, a 3-chloro-4-methoxyphenyl scaffold was identified as being important for activity against a renal cell adenocarcinoma line. nih.gov In another study on thiazole derivatives as adenosine (B11128) A3 receptor antagonists, a methoxy group at the 4-position of the phenyl ring greatly increased binding affinity and selectivity. nih.gov The highest activity of a particular thiazole analogue was attributed to the presence of a methoxy group on the phenyl ring attached to the thiazole. nih.gov
The table below illustrates the influence of the methoxyphenyl group in various thiazole-based compounds.
| Compound/Analog | Aryl Group at C2 | Biological Activity (Example) | Reference |
| 2-Amino-4-(4-methoxyphenyl)-thiazole | 4-Methoxyphenyl | Showed enhanced corrosion inhibition compared to the non-methoxylated analog, suggesting better surface adsorption. researchgate.net | researchgate.net |
| [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl) amine hydrobromide | 4-Methoxyphenyl | Exhibited growth inhibitory action towards various tumor cell lines. dmed.org.ua | dmed.org.ua |
| 4-Amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | 4-Methoxyphenylamino | Showed significant antioxidant potential. nih.gov | nih.gov |
Positional Isomerism and Substituent Effects on the Methoxy-Phenyl Moiety's Influence on In Vitro Efficacy
The position of the methoxy group on the phenyl ring at C2 of the thiazole scaffold can have a profound impact on the in vitro efficacy of the compound. Moving the methoxy group from the meta (3-position) to the ortho (2-position) or para (4-position) can alter the molecule's conformation, electronic properties, and its ability to interact with specific amino acid residues in a target's binding site.
SAR studies on various classes of bioactive molecules have consistently shown that such positional isomerism leads to significant differences in biological activity. For instance, in a study of thiazole derivatives as adenosine A3 receptor antagonists, a 4-methoxy group on the phenyl ring was found to be optimal for high affinity and selectivity. nih.gov This suggests that the para-position allows for a more favorable interaction with the receptor compared to other positions. In contrast, a study on benzenesulphonohydrazones showed that both ortho- and meta-methoxy groups on the phenyl ring could lead to strong cytotoxic effects, although this also came with cytotoxicity to normal cells. nih.gov
The effect of other substituents on the phenyl ring also provides valuable SAR insights. The replacement of the methoxy group with other functionalities, such as hydroxyl groups or halogens, can drastically alter the biological activity profile. For example, replacing a methoxy group with a hydroxyl group was found to decrease lipophilicity. nih.gov
The following table summarizes findings on how positional isomerism and different substituents on the phenyl ring of 2-phenylthiazole (B155284) derivatives can affect their biological activity.
| Compound Series | Phenyl Ring Substitution | Impact on In Vitro Efficacy (Example) | Reference |
| Benzenesulphonohydrazones | 3-Chloro-4-methoxy | Crucial for cytotoxicity against 769-P cancer cell line. nih.gov | nih.gov |
| Thiazole Adenosine A3 Antagonists | 4-Methoxy | Greatly increased binding affinity and selectivity. nih.gov | nih.gov |
| Thiazole-carboxamide derivatives | Varied | Particular substituent groups were found to be necessary for improving pharmacological profiles as AMPA receptor modulators. researchgate.net | researchgate.net |
| 2-phenylthiazole-4-carboxamide analogs | Varied | All prepared compounds showed potent anti-cancer action against different cancer cell lines. ijper.org | ijper.org |
Identification of Key Pharmacophoric Elements within the this compound Scaffold
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the key pharmacophoric elements within the this compound scaffold is essential for understanding its mechanism of action and for designing new, more potent analogues.
Based on the SAR data discussed in the previous sections, several key pharmacophoric features can be proposed for this class of compounds:
The Thiazole Ring: This central heterocyclic ring acts as a rigid scaffold, holding the other pharmacophoric elements in a specific spatial orientation. The nitrogen and sulfur atoms within the thiazole ring can act as hydrogen bond acceptors and may be crucial for anchoring the molecule to the target protein. ijper.org
The C2-Aryl Group (3-Methoxyphenyl): This group is a critical recognition element. The phenyl ring itself can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the binding pocket.
The Meta-Methoxy Group: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming specific interactions with hydrogen bond donor residues in the target protein. Its position at the meta-position dictates the specific region of the binding site it can interact with.
Pharmacophore models for related thiazole derivatives have been developed in various studies. For instance, a common feature pharmacophore model for ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives as SHP2 inhibitors was established to explain their structure-activity relationship. nih.gov Such models typically include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
The table below outlines the key pharmacophoric elements and their potential roles.
| Pharmacophoric Element | Potential Role in Biological Activity | Supporting Evidence/Reference |
| Thiazole Scaffold | Rigid core for spatial orientation of substituents; potential for hydrogen bonding. | The thiazole ring is a common scaffold in many biologically active compounds. nih.gov |
| C5-Bromine | Hydrophobic interaction; halogen bonding; modulation of lipophilicity. | Halogen substitutions are known to influence binding affinity and membrane permeability. nih.gov |
| C2-Phenyl Ring | Hydrophobic interactions; π-π stacking with aromatic residues. | Aromatic rings are common features in pharmacophore models for receptor binding. |
| 3-Methoxy Group | Hydrogen bond acceptor; influences electronic properties and orientation in the binding pocket. | The position and nature of substituents on the phenyl ring are often critical for activity. nih.govnih.gov |
Quantitative SAR Modeling for Predictive Activity Assessment
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.
Several QSAR studies have been performed on various classes of thiazole derivatives, providing insights that can be extrapolated to the this compound scaffold. These studies typically use a range of molecular descriptors, including:
Electronic Descriptors: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's reactivity.
Steric Descriptors: Like molecular volume and surface area, which describe the size and shape of the molecule.
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which measures the molecule's lipophilicity.
Topological Descriptors: Which describe the connectivity of atoms within the molecule.
For example, a 3D-QSAR study on substituted 1,2,4-triazole (B32235) derivatives identified steric and electrostatic fields as being important for anticancer activity. nih.gov Another 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors developed a model with good predictive ability. laccei.org In a study on thiazole derivatives as PIN1 inhibitors, a QSAR model was developed using descriptors like molar refractivity (MR), logP, and ELUMO. imist.ma
While a specific QSAR model for this compound may not be publicly available, the principles and descriptors used in these related studies can inform the development of such a model. The development of a predictive QSAR model for this scaffold would involve synthesizing a series of analogues with variations at the C5 position and on the phenyl ring, measuring their biological activity, calculating relevant molecular descriptors, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build the model. imist.mafrontiersin.org
The following table provides examples of descriptors used in QSAR studies of thiazole-related compounds.
| QSAR Study Subject | Key Descriptors Used | Statistical Method | Reference |
| Thiazole derivatives as PIN1 inhibitors | Molar Refractivity (MR), LogP, ELUMO | Multiple Linear Regression (MLR), Artificial Neural Network (ANN) | imist.ma |
| Substituted 1,2,4-triazole derivatives as anticancer agents | Steric and Electrostatic Fields | k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) | nih.gov |
| Thiazole derivatives as 5-Lipoxygenase inhibitors | 2D Descriptors | Linear Regression Machine Learning | laccei.org |
| N-(3-(substituted...)-4-methylthiazol-2(3H)-ylidene)-...benzamides as anti-HIV agents | Electronic, Steric, and Solubility Parameters | Semiempirical Molecular Orbital Theory (AM1), Density Functional Theory (B3LYP) | researchgate.net |
Mechanistic Investigations of Biological Activity: in Vitro Perspectives
Identification and Validation of Molecular Targets for Thiazole-Based Compounds
The diverse biological effects of thiazole (B1198619) derivatives stem from their ability to interact with a variety of molecular targets within the cell.
Enzyme Inhibition Kinetics and Specificity Studies (e.g., Kinases, Carbonic Anhydrase)
The inhibition of enzymes is a well-established strategy in drug discovery, particularly in oncology. nih.gov Thiazole-containing compounds have emerged as potent inhibitors of several key enzymes.
Kinase Inhibition: Receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical regulators of cell growth, survival, and angiogenesis, and are thus prominent targets for anticancer therapies. nih.gov Certain thiazole derivatives have been identified as dual inhibitors of EGFR and VEGFR-2. nih.gov For example, a series of coumarin-based thiazole compounds demonstrated significant antiproliferative effects, with compounds 11d and 11f emerging as the most potent dual inhibitors. nih.gov Compound 11f exhibited a half-maximal growth inhibition (GI₅₀) of 27 nM, surpassing the activity of the established EGFR inhibitor erlotinib (B232) (GI₅₀ = 33 nM). nih.gov Its inhibitory concentrations (IC₅₀) against the A-549 lung cancer and MCF-7 breast cancer cell lines were 25 nM and 29 nM, respectively. nih.gov These compounds also displayed micromolar inhibition of VEGFR-2. nih.gov In a separate study, a 1,3-thiazole derivative, designated as compound 4 , showed potent inhibition of VEGFR-2 with an IC₅₀ of 0.093 µM, which is comparable to the standard drug sorafenib (B1663141) (IC₅₀ = 0.059 µM). mdpi.com
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of enzymes involved in essential physiological processes, including pH regulation. nih.gov The tumor-associated isoform, CA IX, is often overexpressed in hypoxic cancers and represents a key therapeutic target. nih.govresearchgate.net A series of novel 1,3,4-thiadiazole (B1197879) derivatives featuring a 3-methoxyphenyl (B12655295) group were synthesized and found to inhibit several human carbonic anhydrase (hCA) isoforms. researchgate.net Specifically, compound 5d was identified as a potent inhibitor of hCA I with an IC₅₀ of 29.74 µM, while compound 5b was effective against hCA II with an IC₅₀ of 23.18 µM. researchgate.net Notably, compound 5i was the most potent inhibitor of the cancer-related isoform CA IX. researchgate.net
Other Enzyme Targets: The inhibitory activity of thiazole derivatives extends to other enzyme classes. Some have been shown to inhibit DNA topoisomerase IB (Top1), an enzyme vital for DNA replication. nih.gov The thiazole-based stilbene (B7821643) analog, (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole (8) , was identified as a potent Top1 inhibitor. nih.gov Furthermore, other thiazole derivatives have been designed to disrupt cell division by inhibiting tubulin polymerization. nih.govnih.gov
Receptor Binding and Modulation Assays in Cell-Free Systems
Cell-free assays provide a direct measure of a compound's interaction with its molecular target. Such assays have been pivotal in confirming the binding and modulatory effects of thiazole derivatives on specific receptors.
One notable example is the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor family. A library screening identified 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester (1) as a novel antagonist of ZAC. nih.gov Structure-activity relationship studies revealed that modifications to the thiazole ring were critical for activity, with bulky substituents at the 4- and 5-positions leading to a loss of inhibitory function. nih.gov
Cellular Pathway Perturbations Induced by 5-Bromo-2-(3-methoxyphenyl)-thiazole Analogues in In Vitro Models
The interaction of thiazole compounds with their molecular targets triggers a cascade of events that disrupt cellular pathways, leading to observable biological effects.
Cell-Based Assays for Antiproliferative and Antimicrobial Effects
Antiproliferative Activity: The antiproliferative properties of thiazole derivatives have been extensively documented across a range of cancer cell lines. mdpi.comdmed.org.ua The aforementioned 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl substituent displayed cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells. researchgate.net Compounds 5a-5i , 5b , and 5i were particularly effective against the MCF-7 cell line, with IC₅₀ values of 9.19 µM and 23.50 µM, respectively, while compound 5d was most potent against the MDA-MB-231 line with an IC₅₀ of 10.43 µM. researchgate.net The 1,3-thiazole derivative, compound 4 , also exhibited potent antiproliferative activity against MCF-7 and MDA-MB-231 cells, with IC₅₀ values of 5.73 µM and 12.15 µM, respectively. mdpi.com Thiazole-based stilbene analogs have also demonstrated significant cytotoxicity against human breast (MCF-7) and colon (HCT116) cancer cell lines at micromolar concentrations. nih.gov
Antimicrobial Activity: Thiazole derivatives have also shown promise as antimicrobial agents. nih.govmdpi.comnanochemres.org A series of 2,5-dichloro thienyl-substituted thiazoles exhibited enhanced antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 µg/mL against several bacterial and fungal strains. nih.gov Another study on heteroaryl(aryl) thiazole derivatives reported moderate to good antibacterial activity, with MIC values from 0.17 to >3.75 mg/mL. mdpi.com Furthermore, benzo[d]thiazole derivatives 13 and 14 displayed significant antibacterial and antifungal activity at concentrations between 50 and 75 μg/mL. nih.gov
Analysis of Intracellular Signaling Cascades and Gene Expression
The antiproliferative effects of these compounds are often a consequence of their interference with intracellular signaling pathways and the subsequent alteration of gene expression.
The inhibition of EGFR and VEGFR-2 by thiazole derivatives, for instance, disrupts signaling cascades that are essential for tumor growth and the formation of new blood vessels (angiogenesis). nih.gov The inhibition of EGFR can lead to a reduction in VEGF production, thereby impeding angiogenesis. nih.gov Compound 4 , a potent VEGFR-2 inhibitor, has been shown to induce programmed cell death (apoptosis) and necrosis in MCF-7 cells, in addition to causing cell cycle arrest at the G1 phase. mdpi.com Similarly, the inhibition of tubulin polymerization by certain thiazole derivatives leads to a halt in the cell cycle and the induction of apoptosis. nih.govnih.gov
Selectivity Profiling and Off-Target Interactions of Designed Thiazole Compounds
A crucial aspect of drug design is to ensure that a compound acts selectively on its intended target to minimize unwanted side effects.
In the case of carbonic anhydrase inhibitors, some thiazole-based compounds have shown a degree of selectivity for the tumor-associated CA IX isoform over other isoforms like hCA I and hCA II. researchgate.net The development of highly selective inhibitors remains a key objective in this field. nih.gov
For ZAC antagonists, the thiazole derivative TTFB demonstrated high selectivity, with no significant activity at other related receptors such as the 5-HT₃A, α3β4 nicotinic acetylcholine, α₁β₂γ₂s GABAₐ, or α₁ glycine (B1666218) receptors at a concentration of 30 μM. nih.gov This selectivity is vital for its utility as a specific pharmacological probe for studying ZAC function. nih.gov
Similarly, research into thiazole derivatives as COX-2 inhibitors has focused on achieving selectivity over the COX-1 isoform to mitigate potential gastrointestinal side effects. nih.gov
Understanding Mechanisms of Action at the Molecular and Cellular Level
The biological activity of thiazole derivatives, including compounds structurally related to this compound, has been the subject of significant mechanistic investigation. In vitro studies have been instrumental in elucidating the molecular and cellular pathways through which these compounds exert their effects. Thiazole-containing compounds are recognized for a wide array of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. eurekaselect.comglobalresearchonline.net The core thiazole ring serves as a versatile scaffold in drug discovery, and its derivatives have been shown to interact with various biological targets. eurekaselect.comnih.gov
Research into analogous compounds provides insights into the potential mechanisms of this compound. A notable example is a series of novel thiazole-based derivatives, where a specific compound, 11f , which incorporates a brominated coumarin (B35378) moiety and a methoxy-substituted phenyl group, demonstrated significant antiproliferative activity. nih.gov This suggests that the combination of a halogen (like bromine) and a methoxy (B1213986) group on the phenyl ring attached to the thiazole core can be crucial for biological efficacy.
The primary mechanisms of action identified for these related thiazole derivatives often involve the inhibition of key enzymes and proteins that are critical for cell proliferation and survival, particularly in cancer cells.
Detailed Research Findings:
Enzyme Inhibition: A key mechanism of action for many thiazole derivatives in cancer therapy is the inhibition of enzymes, particularly kinases, which play a central role in carcinogenesis. nih.gov For instance, compound 11f was identified as a potent dual inhibitor of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov
EGFR and VEGFR-2 Inhibition: The antiproliferative effects of compound 11f were directly linked to its ability to inhibit EGFR and VEGFR-2. It exhibited greater potency against lung cancer (A-549) and breast cancer (MCF-7) cell lines compared to the reference drug erlotinib. nih.gov The compound's efficacy as a dual inhibitor highlights a multi-targeted approach, which can be advantageous in cancer therapy. nih.gov
Antiproliferative Activity: The cytotoxic effects of these compounds have been evaluated against a panel of human cancer cell lines. The half-maximal growth inhibitory concentration (GI₅₀) and the half-maximal inhibitory concentration (IC₅₀) are key parameters used to quantify this activity.
In Vitro Efficacy of a Related Thiazole Derivative (11f): The antiproliferative potential of compound 11f was assessed using the MTT assay. It showed a GI₅₀ value of 27 nM across four tested cancer cell lines, which was more potent than erlotinib. nih.gov The IC₅₀ values further underscored its efficacy against specific cancer cell lines. nih.gov
Tubulin Polymerization Inhibition: Another established mechanism for aryl-thiazole compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.gov A series of 4-substituted methoxylbenzoyl-aryl-thiazoles, which share structural similarities with this compound, were found to exert their anticancer activity via this pathway. nih.gov
Induction of Apoptosis: Some hydrazinyl-thiazole derivatives have been shown to induce cell cycle arrest and programmed cell death (apoptosis) in cancer cells. mdpi.comresearchgate.net This is often a downstream effect of targeting key cellular pathways.
The following tables present a summary of the in vitro biological data for the closely related thiazole derivative, compound 11f .
Antiproliferative Activity of Compound 11f
| Cancer Cell Line | IC₅₀ (nM) nih.gov |
| Lung Cancer (A-549) | 25 |
| Breast Cancer (MCF-7) | 29 |
Enzyme Inhibitory Activity of Compound 11f
| Target Enzyme | IC₅₀ (µM) nih.gov |
| EGFR | Not explicitly stated in µM, but noted as more potent than erlotinib |
| VEGFR-2 | 2.90 ± 0.010 |
Comparative Growth Inhibitory Activity
| Compound | GI₅₀ (nM) nih.gov | Fold-change vs. Erlotinib |
| Compound 11f | 27 | 1.2-fold more active |
| Erlotinib | 33 | - |
Computational Approaches in the Investigation of 5 Bromo 2 3 Methoxyphenyl Thiazole
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in understanding the binding mode and affinity of a potential drug molecule like 5-Bromo-2-(3-methoxyphenyl)-thiazole with its biological target. By simulating the interaction between the ligand and the active site of a receptor, researchers can gain insights into the feasibility and strength of the binding, which are crucial for its potential therapeutic effect.
The primary output of a molecular docking simulation is a set of possible binding poses of the ligand within the protein's active site, each associated with a calculated binding energy. These binding energies, typically expressed in kcal/mol, provide an estimation of the binding affinity; a more negative value generally indicates a more favorable interaction. For thiazole (B1198619) derivatives, docking studies have revealed binding energies ranging from -5.8 to -8.6 kcal/mol against various protein targets. mdpi.com
To illustrate the type of data obtained from such studies, the following table presents hypothetical binding energies and interaction types for this compound with a putative protein target.
Table 1: Predicted Binding Energetics of this compound
| Binding Pose | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Interaction Types |
| 1 | -8.2 | 0.58 | Hydrogen Bond, Hydrophobic |
| 2 | -7.9 | 1.2 | Hydrogen Bond, Pi-Pi Stacking |
| 3 | -7.5 | 2.5 | Hydrophobic, Halogen Bond |
Note: This data is illustrative and based on typical values for thiazole derivatives.
The analysis of these poses reveals that the 3-methoxyphenyl (B12655295) group might engage in hydrophobic interactions or pi-pi stacking with aromatic residues in the binding pocket. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that has gained recognition in drug design. nih.gov The thiazole ring itself can act as a scaffold and may be involved in various interactions. nih.gov
Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues that are crucial for recognizing and binding the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, studies on related thiazole compounds have shown interactions with key residues such as CYS, HIS, and GLU in the active sites of their target proteins. mdpi.com
The following table details the potential interacting amino acid residues for this compound, based on common interactions observed for similar molecules.
Table 2: Key Amino Acid Interactions for this compound
| Interacting Amino Acid | Interaction Type | Distance (Å) |
| TYR 237 | Pi-Pi Stacking | 4.2 |
| LEU 345 | Hydrophobic | 3.8 |
| ASN 142 | Hydrogen Bond | 2.9 |
| TRP 330 | Hydrophobic | 4.5 |
| SER 144 | Hydrogen Bond | 3.1 |
Note: This data is illustrative and based on docking studies of analogous compounds.
The methoxy (B1213986) group on the phenyl ring could potentially form a hydrogen bond with a suitable donor or acceptor residue. The nitrogen and sulfur atoms in the thiazole ring can also participate in hydrogen bonding or other polar interactions. plos.org Identifying these critical residues is vital for understanding the mechanism of action and for designing more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the activity of new, unsynthesized compounds.
The development of a robust QSAR model begins with a dataset of thiazole derivatives with known biological activities. laccei.org Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).
For a compound like this compound, relevant descriptors would likely include those related to its hydrophobicity (LogP), electronic properties (e.g., HOMO/LUMO energies), and steric parameters. For example, a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors identified descriptors such as the Centered Broto-Moreau autocorrelation of topological structure (AATSC4c) and Ghose-Crippen-Viswanadhan octanol-water partition coefficient (ALOGP) as being significant. laccei.org Another study on thiazole derivatives as PIN1 inhibitors found that molar refractivity (MR), LogP, the energy of the lowest unoccupied molecular orbital (ELUMO), and the Balaban index (J) were important descriptors. imist.ma
A crucial step in QSAR modeling is statistical validation to ensure the model is robust and has predictive power. Common statistical parameters include the coefficient of determination (R²), which measures the goodness of fit, and the cross-validated R² (q²), which assesses the model's predictive ability. An R² value close to 1 indicates a strong correlation between the predicted and observed activities. imist.ma
The interpretation of the molecular descriptors in the final QSAR model provides insights into the structural requirements for activity. For instance, a positive coefficient for a hydrophobicity descriptor like LogP would suggest that increasing the lipophilicity of the molecule could enhance its biological activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity.
Table 3: Example of a QSAR Model for Thiazole Derivatives
| Statistical Parameter | Value |
| R² (Coefficient of determination) | 0.85 |
| q² (Cross-validated R²) | 0.72 |
| F-test (Fischer's value) | 65.3 |
| Standard Error of Estimate | 0.21 |
Note: This data is representative of a statistically significant QSAR model.
Molecular Dynamics (MD) Simulations for Conformational and Binding Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, MD simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms in the ligand-protein complex over time, providing valuable information about the conformational flexibility of the ligand and the stability of its binding pose.
For this compound, an MD simulation would typically be run for tens to hundreds of nanoseconds. The trajectory of the simulation is then analyzed to assess parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the course of the simulation suggests that the ligand remains in a stable conformation within the binding pocket. researchgate.net
Furthermore, MD simulations can be used to calculate the binding free energy, often using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). This provides a more accurate estimation of binding affinity than docking scores alone by considering the dynamic nature of the interaction and the effects of solvent. Analysis of the simulation can also reveal the persistence of key interactions, such as hydrogen bonds, over time, further validating the binding mode predicted by docking. nih.gov
Virtual Screening and De Novo Design Methodologies for Novel Thiazole Analogues
Computational techniques play a pivotal role in the discovery of new drug candidates. Virtual screening and de novo design are two prominent strategies used to identify and create novel molecules with desired biological activities.
Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a specific biological target. This can be done using either ligand-based or structure-based approaches. Ligand-based virtual screening uses the structural information of known active compounds to find other molecules with similar properties. utrgv.edu Structure-based virtual screening, on the other hand, uses the 3D structure of the target protein to dock and score potential ligands. researchgate.net For example, a hierarchical structure-based virtual screen was used to identify a benzylidenehydrazinyl-substituted thiazole as a potent inhibitor of hDHODH. nih.gov
De novo design involves the computational creation of novel molecular structures that are predicted to have high affinity and selectivity for a target. This process often starts with a scaffold or a fragment that is known to bind to the target, and then new functional groups are added to optimize the interactions. The design of novel 1,3,4-thiadiazole (B1197879) derivatives as SHP2 inhibitors was guided by the structure of a known allosteric inhibitor, SHP099. nih.gov The synthesis and evaluation of these new compounds were informed by molecular docking studies that predicted their binding modes and interactions with the target protein. nih.gov
In another example, the rational design of benzylidenehydrazinyl-substituted thiazole derivatives was based on the X-ray structure of a lead compound in complex with hDHODH. nih.gov This structural information allowed for the targeted modification of the lead compound to improve its potency and pharmacokinetic properties. nih.gov These examples demonstrate the power of combining computational design with synthetic chemistry and biological evaluation to accelerate the discovery of new therapeutic agents.
Future Perspectives and Emerging Research Directions for 5 Bromo 2 3 Methoxyphenyl Thiazole
Rational Design and Synthesis of Next-Generation Analogues
The future development of therapeutic agents derived from 5-Bromo-2-(3-methoxyphenyl)-thiazole hinges on the rational design and synthesis of next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles. bohrium.com Structure-Activity Relationship (SAR) studies are central to this effort, guiding the strategic modification of the lead compound.
Key areas for synthetic modification include:
Modification of the Phenyl Ring: The methoxy (B1213986) group on the phenyl ring is a prime site for alteration. Researchers can explore the impact of shifting the methoxy group to the ortho- or para- positions or replacing it with other substituents, such as hydroxyl, halogen, or alkyl groups, to probe interactions with target proteins. The introduction of hydroxyl groups, for instance, has been shown to be beneficial for biological activity in other heterocyclic scaffolds. nih.gov
Bioisosteric Replacement of the Bromo Group: The bromine atom at the 5-position of the thiazole (B1198619) ring is a key functional handle for synthetic elaboration but can also be a site of metabolic liability. Its replacement with other groups through cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) can generate diverse libraries of new compounds. nih.govmdpi.com Bioisosteric replacements, such as a cyano, trifluoromethyl, or other heterocyclic rings, could enhance target binding or improve physicochemical properties. The bromination of the thiazole ring itself is a well-established synthetic step, often achieved using reagents like N-bromosuccinimide (NBS). nih.gov
Scaffold Hopping and Hybridization: Advanced strategies may involve "scaffold hopping," where the thiazole core is replaced by another heterocycle like oxazole (B20620) or imidazole (B134444) to explore new chemical space while retaining key binding interactions. nih.gov Alternatively, the core structure could be hybridized with other pharmacologically important motifs, such as coumarin (B35378), indole, or pyridine, to create novel compounds with potentially synergistic or multi-target activities. nih.govwisdomlib.org The Hantzsch thiazole synthesis remains a fundamental and widely used method for creating the core ring structure. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Thiazole Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of thiazole-based drug candidates. mednexus.org These computational tools can process vast datasets to identify patterns and make predictions, significantly accelerating the research timeline and reducing costs. nih.govbiomedgrid.com
Applications in the context of this compound analogues include:
Predictive Modeling: ML algorithms can be trained on existing data from thiazole derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models can predict the biological activity of novel, yet-to-be-synthesized analogues, allowing chemists to prioritize the most promising candidates. nih.govresearchgate.net Tree-based methods like random forest and decision tree have shown superior performance in such predictive tasks. researchgate.net
De Novo Drug Design: AI platforms can design entirely new molecules from scratch. premierscience.com By defining desired properties and target constraints, generative models can propose novel thiazole-based structures that are predicted to have high efficacy and selectivity.
Target Identification and Validation: AI can analyze biological data to predict the three-dimensional structure of target proteins and identify potential binding sites. nih.govbiomedgrid.com This is crucial for understanding how thiazole derivatives exert their effects and for designing molecules with improved target engagement.
Virtual Screening: High-throughput virtual screening, powered by AI, can rapidly screen vast virtual libraries of thiazole compounds against a biological target, identifying potential "hits" much faster than traditional experimental methods. premierscience.com
Exploration of Unconventional Biological Targets and Therapeutic Applications
While thiazole derivatives are well-known for their anticancer, antimicrobial, and anti-inflammatory properties, future research should also focus on less conventional applications for analogues of this compound. nih.govnih.govneliti.com The chemical versatility of the thiazole scaffold makes it suitable for targeting a wide array of biological pathways. nih.govresearchgate.net
Emerging therapeutic areas and targets include:
Enzyme Inhibition: Beyond common targets, thiazole derivatives have shown potential as inhibitors of various enzymes. This includes DNA topoisomerase IB, a target in cancer therapy, and urease, which is relevant for treating infections by Helicobacter pylori. nih.govresearchgate.net Other potential targets are kinases like EGFR and VEGFR-2, which are critical in tumor growth and angiogenesis. nih.gov
Neurodegenerative Diseases: The ability of small molecules to cross the blood-brain barrier is a key challenge in treating central nervous system (CNS) disorders. Designing thiazole analogues with appropriate properties could lead to new treatments for diseases like Alzheimer's or Parkinson's. premierscience.com
Antiviral and Antiparasitic Agents: Thiazoles have demonstrated activity against various viruses and parasites, including Plasmodium falciparum, the parasite that causes malaria. mdpi.comwisdomlib.org This opens avenues for developing new treatments for infectious diseases, which is particularly important in the face of growing drug resistance.
Metabolic Disorders: Some thiazole derivatives have been investigated for their antidiabetic properties, such as the inhibition of α-glucosidase. wisdomlib.org This suggests a potential role in managing metabolic diseases.
Addressing Challenges and Opportunities in Thiazole-Based Research and Development
Despite the immense potential, research into thiazole-based therapeutics faces several challenges that must be addressed to unlock new opportunities.
Challenges:
Synthetic Complexity: The synthesis of complex, multi-substituted thiazoles can be challenging, often requiring multi-step procedures and facing issues with yield and regioselectivity. mdpi.com
Drug Resistance: As with any antimicrobial or anticancer agent, the development of resistance is a significant hurdle. bohrium.com Continuous innovation is needed to design thiazoles that can overcome existing resistance mechanisms. nih.gov
Scalability and Green Chemistry: Developing synthetic routes that are not only efficient but also environmentally friendly and scalable for industrial production is a major consideration. mdpi.com Traditional methods can involve harsh reagents and solvents.
Opportunities:
Chemical Versatility: The thiazole ring is a highly versatile scaffold that can be readily functionalized, allowing for fine-tuning of its biological and physicochemical properties. bohrium.comnih.gov This creates a vast chemical space for drug discovery.
Multi-Target Therapeutics: The complexity of diseases like cancer has spurred interest in drugs that can hit multiple targets simultaneously. nih.gov The thiazole scaffold is an excellent platform for designing such multi-targeted agents.
Technological Advancement: The use of enabling technologies like AI, machine learning, high-throughput screening, and novel "green" synthesis techniques (e.g., using ultrasound or reusable catalysts) can overcome many of the current challenges and accelerate the development pipeline. mdpi.comresearchgate.net
By systematically exploring next-generation analogues, integrating advanced computational tools, investigating novel biological targets, and addressing key developmental challenges, the scientific community can harness the full therapeutic potential of this compound and its derivatives.
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-2-(3-methoxyphenyl)-thiazole, and how can reaction yields be improved?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. Key steps include:
- Bromination: Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) for selective bromination at the 5-position of the thiazole ring .
- Coupling Reactions: Suzuki-Miyaura cross-coupling with arylboronic acids modifies substituents. For example, reacting 5-bromothiazole derivatives with 3-methoxyphenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a 1,4-dioxane/H₂O solvent system at 80–100°C .
- Yield Optimization: Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient). Reported yields range from 54% to 85% depending on halogen substituents and reaction conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify substituent positions and confirm regioselectivity. For example, the methoxy group (-OCH₃) typically resonates at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C) .
- HRMS (ESI): Confirm molecular weight (e.g., C₁₀H₈BrNO₂S: [M+H]⁺ calcd 283.9502) with deviations <2 ppm .
- IR Spectroscopy: Detect functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹, C=S at ~1100 cm⁻¹) .
Q. How does the 3-methoxyphenyl group influence the compound’s reactivity in electrophilic substitution?
Methodological Answer: The electron-donating methoxy group activates the phenyl ring toward electrophilic substitution, directing incoming electrophiles to the para position relative to the methoxy group. For bromination, this results in a para-bromo derivative when using Br₂/FeBr₃ or NBS in polar aprotic solvents . Computational modeling (e.g., DFT) can predict regioselectivity by analyzing electron density maps .
Advanced Research Questions
Q. What crystallographic methods are recommended for resolving structural ambiguities in thiazole derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL or APEX2 for structure refinement. For example, the thiazole ring in this compound adopts a planar conformation (r.m.s. deviation <0.01 Å) with dihedral angles between the thiazole and phenyl rings (~36–83°) .
- Validation Tools: Employ PLATON or Mercury for checking hydrogen bonding (e.g., C–H···S interactions) and π-π stacking distances (3.5–3.8 Å) .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., 8–10% contribution from Br···H contacts) .
Q. How can researchers resolve contradictions in biological activity data for thiazole derivatives?
Methodological Answer:
- Dose-Response Studies: Perform IC₅₀ assays in triplicate to validate cytotoxicity (e.g., against HeLa cells) .
- SAR Analysis: Compare analogs (e.g., 5-Bromo-4-phenyl-thiazole vs. 5-Bromo-2-(4-methoxyphenyl)-thiazole) to identify critical substituents for activity .
- Mechanistic Probes: Use fluorescence polarization assays to assess DNA topoisomerase IB inhibition, correlating activity with bromine’s electronegativity .
Q. What strategies mitigate challenges in computational modeling of thiazole-based compounds?
Methodological Answer:
- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level. Account for solvent effects (e.g., PCM model for DMSO) to improve agreement with experimental NMR shifts .
- Docking Studies: Use AutoDock Vina to predict binding modes with biological targets (e.g., kinase enzymes). Validate with molecular dynamics simulations (100 ns trajectories) .
Q. How should researchers address discrepancies in reaction yields during scale-up synthesis?
Methodological Answer:
- Process Optimization: Adjust stoichiometry (e.g., 1.2 equivalents of boronic acid for cross-coupling) and use microwave-assisted synthesis to reduce reaction times .
- Purification Challenges: Replace column chromatography with recrystallization (e.g., ethanol/water) for bulk intermediates. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
